N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15044799
InChI: InChI=1S/C25H24N2O/c1-18-12-13-23-22(16-18)21(17-27-23)14-15-26-25(28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28)
SMILES:
Molecular Formula: C25H24N2O
Molecular Weight: 368.5 g/mol

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

CAS No.:

Cat. No.: VC15044799

Molecular Formula: C25H24N2O

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide -

Specification

Molecular Formula C25H24N2O
Molecular Weight 368.5 g/mol
IUPAC Name N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C25H24N2O/c1-18-12-13-23-22(16-18)21(17-27-23)14-15-26-25(28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28)
Standard InChI Key IQZMOTQJOPWEBM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound featuring a unique structure that combines an indole moiety with a diphenylacetamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of both aromatic and aliphatic components in its structure.

Synthesis and Chemical Reactivity

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactivity

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

  • Nucleophilic Substitution: The diphenylacetamide portion may engage in various nucleophilic substitution reactions.

Potential Biological Activities

Compounds with similar structures to N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide have been reported to exhibit significant biological activities, including:

  • Anti-inflammatory Effects

  • Analgesic Properties

  • Neuroprotective Effects

The indole moiety is often associated with serotonin receptor activity, suggesting potential implications in mood regulation and neuropharmacology.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamideIndole with diphenylacetamidePotential therapeutic benefits due to its complex structure
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-acetamideHydroxy group on indoleEnhanced solubility
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamideMethoxy group on indoleAltered electronic properties
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideNaphthalene substituentBroader pharmacological profile

Pharmacokinetics and Pharmacodynamics

Interaction studies involving N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies can provide insights into dosage requirements and potential side effects when used therapeutically.

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